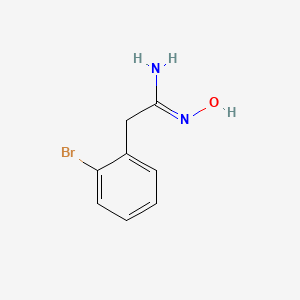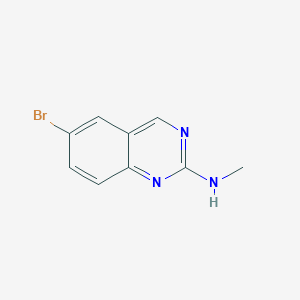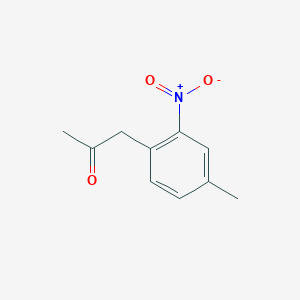
2-(4-bromo-1H-indol-3-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-bromo-1H-indol-3-yl)ethanol" is a brominated indole derivative with an ethanol moiety. Indoles are heterocyclic compounds with a wide range of biological activities, and their brominated versions are often used in pharmaceutical chemistry for the synthesis of therapeutic agents .
Synthesis Analysis
The synthesis of brominated indole derivatives can be complex, involving multiple steps and requiring careful optimization of reaction conditions. For example, the synthesis of related compounds has been achieved through various methods such as lipase-catalyzed enantioselective reactions , reactions with hydroxyethylpiperazine , and S-alkylation followed by reduction . These methods demonstrate the versatility in synthetic approaches to obtain brominated indole ethanol derivatives.
Molecular Structure Analysis
The molecular structure of "this compound" would likely be characterized by spectroscopic methods such as IR, NMR, and possibly HRMS, as seen in the characterization of similar compounds . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the indole core.
Chemical Reactions Analysis
Brominated indole derivatives can participate in various chemical reactions due to the presence of reactive sites such as the bromine atom and the ethanol group. For instance, the bromine atom can be involved in further substitution reactions, while the ethanol moiety can undergo oxidation or esterification . The specific reactivity of "this compound" would depend on the position of the substituents and the overall molecular context.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated indole derivatives like "this compound" can be inferred from calorimetric studies and computational methods. For example, the enthalpy of formation and sublimation can be determined experimentally and compared with computational estimates to provide a comprehensive understanding of the compound's stability and reactivity . Additionally, the solubility, melting point, and molar conductivity could be assessed to further understand the compound's behavior in different environments.
科学的研究の応用
Molecular Interactions and Structural Analysis
- 2-(4-bromo-1H-indol-3-yl)ethanol and its derivatives have been a subject of extensive study for their molecular interactions and structural properties. For example, studies have detailed the crystal structure, intermolecular interactions, and formation of a three-dimensional network through hydrogen bonding and π–π interactions in similar compounds (Di, 2010). Such studies provide crucial insights into the molecular architecture and potential applications of these compounds in various fields.
Synthesis and Stereochemistry
- The synthesis and separation of enantiomers of compounds structurally similar to this compound have been topics of significant research. For instance, studies have achieved the direct resolution of racemic compounds, isolated as dihydrogen phosphate salts, and analyzed their stereochemistry through single-crystal X-ray analyses (Frydenvang et al., 2004). Understanding the stereochemistry is vital for the application of these compounds in pharmaceuticals and other industries.
Thermal and Computational Analysis
- Investigations into the gas-phase standard molar enthalpy of formation of compounds like this compound provide valuable data for their potential application in material sciences and thermochemical processes. These studies often combine experimental techniques like static-bomb calorimetry and computational methods to derive comprehensive thermodynamic profiles (Carvalho et al., 2019).
Catalysis and Organic Synthesis
- The compound has been studied in the context of catalysis and organic synthesis, showcasing its versatility. For instance, research on the synthesis of pharmaceutically interesting functionalized derivatives using eco-friendly and mild reaction conditions highlights the compound's potential in green chemistry and sustainable practices (Brahmachari & Banerjee, 2014).
Antibacterial and Antifungal Activities
- The antibacterial and antifungal properties of 1H-indole derivatives, closely related to this compound, have been evaluated, showing significant antimicrobial activity. Such studies are crucial for the development of new pharmaceuticals and treatments (Letters in Applied NanoBioScience, 2020).
Safety and Hazards
作用機序
Target of Action
Indole derivatives, which include this compound, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various physiological processes, including mood regulation and appetite control.
Mode of Action
It is known that indole derivatives interact with their targets, causing changes in cellular processes . For instance, some indole derivatives have been found to inhibit the activity of certain enzymes, leading to altered biochemical reactions .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Indole derivatives have been reported to exhibit various biologically vital properties . For instance, some indole derivatives have shown significant inhibitory activity against influenza A .
特性
IUPAC Name |
2-(4-bromo-1H-indol-3-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-2-1-3-9-10(8)7(4-5-13)6-12-9/h1-3,6,12-13H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTDRZYOUJTQQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583307 |
Source


|
| Record name | 2-(4-Bromo-1H-indol-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
202753-56-8 |
Source


|
| Record name | 2-(4-Bromo-1H-indol-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1286821.png)

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)





![cis-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1286846.png)


![(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid](/img/structure/B1286852.png)
